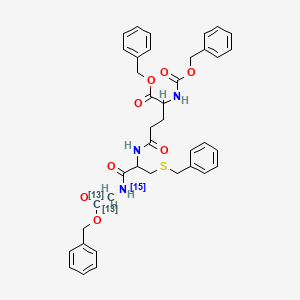
Cyanine3 carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3 carboxylic acid (chloride) is a red fluorescent dye known for its excellent solubility in organic solvents and non-toxic nature. It is widely used as a non-reactive fluorophore for experimental control and calibration, as well as in the synthesis of fluorescent probes for rapid detection of agent reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid (chloride) can be synthesized through the reaction of carboxylic acids with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is more common and involves the conversion of the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Industrial Production Methods: Industrial production of this compound (chloride) typically involves large-scale synthesis using the same methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanine3 carboxylic acid (chloride) primarily undergoes nucleophilic acyl substitution reactions due to the presence of the acyl chloride functional group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Cyanine3 carboxylic acid (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection in various chemical assays.
Wirkmechanismus
The mechanism of action of Cyanine3 carboxylic acid (chloride) involves its ability to act as a fluorescent probe. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of target molecules. The fluorescence properties are influenced by the environment, such as solvent polarity and viscosity, which can affect the quantum yield and fluorescence lifetime .
Vergleich Mit ähnlichen Verbindungen
Cyanine5 carboxylic acid (chloride): Another cyanine dye with similar fluorescent properties but different excitation and emission wavelengths.
Indocyanine green: A cyanine dye used in medical imaging with different spectral properties.
Uniqueness: Cyanine3 carboxylic acid (chloride) is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence. Its non-toxic nature and good solubility in organic solvents further enhance its utility in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C30H37ClN2O2 |
|---|---|
Molekulargewicht |
493.1 g/mol |
IUPAC-Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI-Schlüssel |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
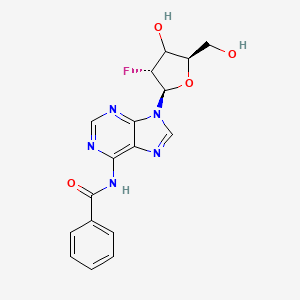
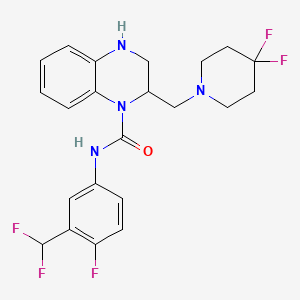
![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
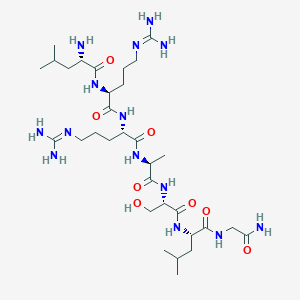
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
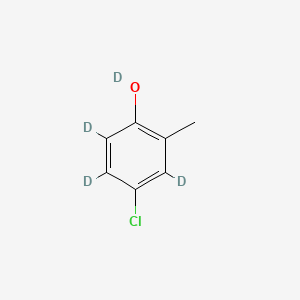
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
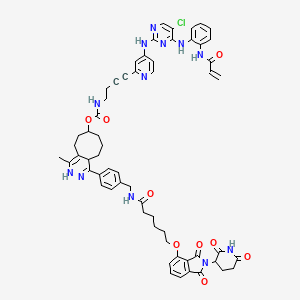

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
